E3 ligase Ligand 48

PROTAC Androgen Receptor Targeted Protein Degradation

PROBLEM: Replacing the E3 ligase-recruiting moiety in a PROTAC with an untested analog often destroys degradation efficiency (DC50) or alters selectivity due to changes in ternary complex geometry. SOLUTION: E3 ligase Ligand 48 is the validated CRBN-binding handle from PROTAC AR Degrader-9 (Compound c6). - Enables predictable AR degradation in HDPCs (DC50 = 262.38 nM) - Eliminates de novo linker optimization for AR-targeting PROTACs - Aligns with degrader showing in vivo efficacy in androgenetic alopecia model

Molecular Formula C18H21N3O4
Molecular Weight 343.4 g/mol
Cat. No. B15542480
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameE3 ligase Ligand 48
Molecular FormulaC18H21N3O4
Molecular Weight343.4 g/mol
Structural Identifiers
InChIInChI=1S/C18H21N3O4/c22-11-12-2-1-9-21(10-12)14-5-3-13(4-6-14)17(24)19-15-7-8-16(23)20-18(15)25/h3-6,11-12,15H,1-2,7-10H2,(H,19,24)(H,20,23,25)
InChIKeyDTVOKDJQGSGBBX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

E3 Ligase Ligand 48: CRBN PROTAC Ligand for AR


E3 ligase Ligand 48 is a small-molecule ligand (MW: 343.4 g/mol) designed to recruit the Cereblon (CRBN) E3 ubiquitin ligase [1]. It serves as the E3 ligase-recruiting moiety within the heterobifunctional degrader PROTAC AR Degrader-9 (Compound c6) [2]. This degrader effectively induces the ubiquitination and subsequent proteasomal degradation of the androgen receptor (AR) in human dermal papilla cells (HDPCs), achieving a DC50 of 262.38 nM [1] [2]. This specific ligand-linker-conjugate architecture is essential for the formation of a functional ternary complex and successful targeted protein degradation.

E3 Ligase Ligand 48: Non-Interchangeable PROTAC Component


While multiple CRBN-recruiting ligands exist, simple substitution of E3 ligase Ligand 48 with another analog is not a scientifically neutral act and can lead to experimental failure. The functional efficacy of a PROTAC molecule is not a linear sum of its parts; it depends on the precise geometry and binding kinetics of the ternary complex formed between the target protein, the degrader, and the E3 ligase [1]. Altering the E3 ligase ligand—even to another CRBN binder like Pomalidomide or a VHL ligand—fundamentally changes the spatial orientation of the target protein relative to the ubiquitin-conjugating E2 enzyme on the ligase complex [2]. This can drastically alter or completely ablate degradation efficiency (DC50), change the maximum degradation (Dmax), and impact selectivity profiles, regardless of the binding affinity of the individual ligands.

E3 Ligase Ligand 48 Validated Performance


AR Degradation Potency in HDPC Cells

When conjugated as part of PROTAC AR Degrader-9 (Compound c6), E3 ligase Ligand 48 demonstrates validated degradation of the androgen receptor in a disease-relevant cellular model. This contrasts with many uncharacterized ligand-linker conjugates or standalone ligands that lack quantitative degradation data. The DC50 of PROTAC AR Degrader-9 is 262.38 nM in human dermal papilla cells (HDPCs) [1]. This provides a clear benchmark for the functional activity of the E3 ligase Ligand 48 component within this specific degrader architecture.

PROTAC Androgen Receptor Targeted Protein Degradation

Functional CRBN Engagement Validation

E3 ligase Ligand 48 is a defined CRBN ligand, placing it within the most widely clinically validated class of E3 ligase recruiters for PROTAC development [1]. While direct CRBN binding data (IC50/Kd) for Ligand 48 itself is not reported in the public domain, the functional activity of the resultant PROTAC AR Degrader-9 (DC50 = 262.38 nM) provides a reliable benchmark for its CRBN-engaging capability. This functional validation distinguishes it from numerous proprietary or poorly characterized ligands where E3 ligase engagement remains unproven. For comparison, other CRBN ligands like E3 ligase Ligand PG have a reported CRBN binding IC50 of 2.191 μM, yet this binding data alone does not guarantee functional degradation [2].

Cereblon E3 Ligase Ligand PROTAC Design

Topical PROTAC AR Degrader for Alopecia

E3 ligase Ligand 48 was not randomly selected; it is a core component of PROTAC AR Degrader-9 (Compound c6), a degrader specifically designed and optimized for non-invasive topical treatment of androgenetic alopecia [1]. The lead degrader incorporating this ligand demonstrated significant efficacy in reducing AR protein levels and promoting hair growth in an in vivo mouse model of androgenetic alopecia, with topical application of 0.5% (w/v) c6 leading to a 56.2% increase in hair regrowth area [1]. This application-driven optimization context provides a clear differentiation from generic CRBN ligands that have not been validated in such a specialized, disease-relevant context.

Androgenetic Alopecia Topical Delivery PROTAC

E3 Ligase Ligand 48 Research Applications


PROTAC AR Degrader-9 Synthesis

The primary and most scientifically rigorous application for E3 ligase Ligand 48 is its use as a building block in the synthesis of PROTAC AR Degrader-9 (Compound c6). Given that the degradation of AR by PROTAC AR Degrader-9 has a validated DC50 of 262.38 nM in HDPC cells [1], researchers can use this ligand with confidence that the resulting degrader will possess predictable AR degradation activity in this cell type. This contrasts with using an alternative CRBN ligand, which would require extensive, de novo optimization of linker length and chemistry to potentially achieve similar activity.

AR Pathway Studies in Alopecia and Prostate Cancer

E3 ligase Ligand 48 is the optimal choice for researchers specifically investigating the role of the androgen receptor (AR) in dermatological and oncological contexts. Since PROTAC AR Degrader-9, which incorporates this ligand, has demonstrated in vivo efficacy in a mouse model of androgenetic alopecia [1], using this ligand ensures the research tool is aligned with a degrader that has shown translational potential. This is particularly relevant for studies on androgenetic alopecia and prostate cancer, where targeted AR degradation is a validated therapeutic strategy [1].

AR PROTAC Prototyping with CRBN Handle

For medicinal chemists developing novel AR-targeting PROTACs, E3 ligase Ligand 48 provides a known and functionally validated CRBN-recruiting handle. Instead of starting from scratch, researchers can use this ligand-linker conjugate as a fixed point while optimizing the AR-binding warhead. This significantly reduces the chemical space that needs to be explored, as the DC50 of 262.38 nM for PROTAC AR Degrader-9 [1] provides a solid benchmark for the performance of this specific E3 ligase-recruiting module.

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